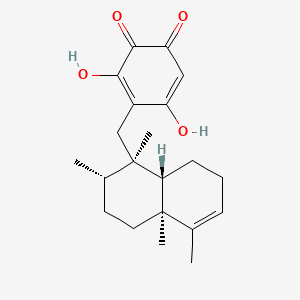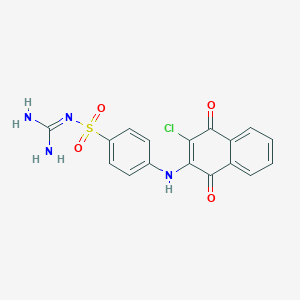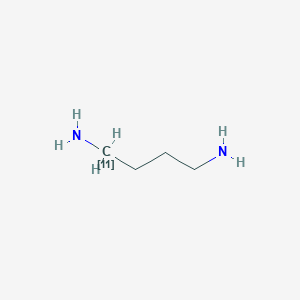
Putrescine, C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C4H12N2
. It is a colorless solid that melts near room temperature and is classified as a diamine. Putrescine is notorious for its foul odor, which is largely responsible for the smell of decaying flesh. Despite its unpleasant smell, putrescine plays a significant role in various biological processes and has numerous applications in scientific research and industry .Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Putrescine can be synthesized through several methods. One common synthetic route involves the hydrogenation of succinonitrile. This process typically requires a catalyst, such as nickel, and occurs under high pressure and temperature conditions .
Industrial Production Methods
On an industrial scale, putrescine is produced by the hydrogenation of succinonitrile. This method is efficient and allows for the large-scale production of putrescine. Additionally, biotechnological methods have been developed, where metabolically engineered strains of Escherichia coli are used to produce putrescine from renewable feedstocks like glucose .
Analyse Chemischer Reaktionen
Types of Reactions
Putrescine undergoes various chemical reactions, including:
Oxidation: Putrescine can be oxidized to form compounds such as succinic acid.
Reduction: It can be reduced to form simpler amines.
Substitution: Putrescine can participate in substitution reactions, where its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various reagents, such as alkyl halides, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of putrescine can yield succinic acid, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
Putrescine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Putrescine is involved in cell growth and differentiation.
Medicine: Research has explored putrescine’s role in cancer therapy, as it can influence cell proliferation.
Industry: Putrescine is used in the production of polymers and resins.
Wirkmechanismus
Putrescine exerts its effects primarily through its role as a precursor to polyamines. It is synthesized in cells via the decarboxylation of ornithine, catalyzed by the enzyme ornithine decarboxylase. Polyamines like spermidine and spermine, derived from putrescine, are involved in stabilizing DNA structure, regulating ion channels, and modulating enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Putrescine is similar to other diamines such as cadaverine (pentane-1,5-diamine) and spermidine. it is unique in its specific biological roles and its synthesis pathways. Cadaverine, for instance, is produced by the decarboxylation of lysine, while spermidine is synthesized from putrescine and S-adenosylmethioninamine .
List of Similar Compounds
- Cadaverine (pentane-1,5-diamine)
- Spermidine
- Spermine
- 1,3-Diaminopropane
- 1,2-Diaminopropane
Eigenschaften
CAS-Nummer |
100817-98-9 |
|---|---|
Molekularformel |
C4H12N2 |
Molekulargewicht |
87.15 g/mol |
IUPAC-Name |
(111C)butane-1,4-diamine |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3-1 |
InChI-Schlüssel |
KIDHWZJUCRJVML-KTXUZGJCSA-N |
Isomerische SMILES |
C(C[11CH2]N)CN |
Kanonische SMILES |
C(CCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


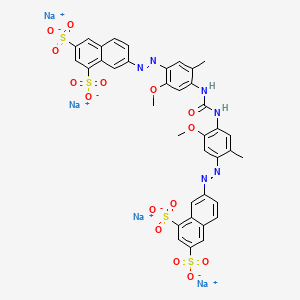


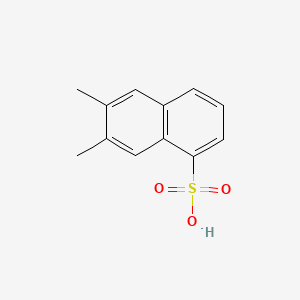

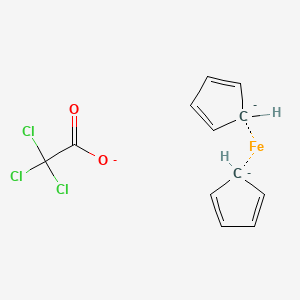

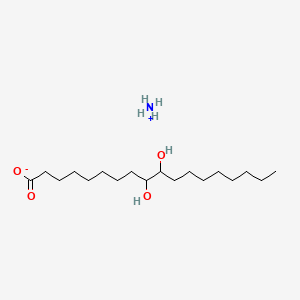

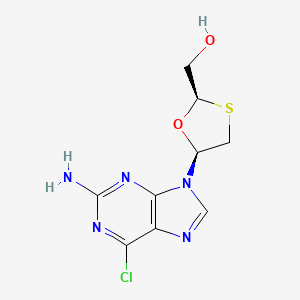
![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)
